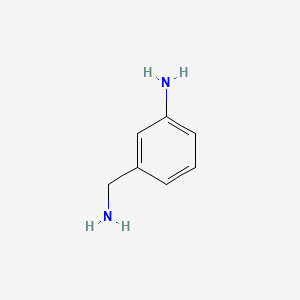

3-Aminobenzylamine

Vue d'ensemble

Description

3-Aminobenzylamine is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biosenseurs électrochimiques pour les neurotransmetteurs

La 3-Aminobenzylamine a été utilisée dans le développement de biosenseurs électrochimiques, en particulier pour la détection de neurotransmetteurs comme la dopamine. Une étude a démontré la synthèse de poly (this compound) (PABA) en utilisant une méthode d'oxydation chimique et son application dans des films minces multicouches auto-assemblés couche par couche pour la détection de la dopamine . Ces biosenseurs sont essentiels pour le diagnostic précoce et la prévention des maladies neurologiques associées à des concentrations anormales de dopamine.

Diodes nanofluidiques biomimétiques

La recherche a exploré l'utilisation de dérivés de la this compound pour la fonctionnalisation de diodes nanofluidiques biomimétiques. Ces diodes, dérivées du poly (this compound), sont prometteuses pour la détection haute sensibilité de la dopamine, ce qui pourrait conduire à des progrès dans les dispositifs ioniques et les applications de biosensibilité .

Polymères conducteurs

La polyaniline (PANI) et ses dérivés, y compris le poly (this compound), sont des polymères conducteurs bien étudiés. Le PABA, avec ses groupes amino pendants, offre une électroactivité améliorée à pH neutre, ce qui le rend adapté à diverses applications in vivo .

Méthode d'auto-assemblage couche par couche

La méthode d'auto-assemblage couche par couche (LBL) utilisant la this compound a été rapportée pour la fabrication de films minces. Ces films peuvent être utilisés pour des applications de détection, telles que la détection de la nifédipine, un médicament utilisé pour la gestion de l'angine de poitrine et de l'hypertension artérielle .

Dispositifs ioniques

Les polymères à base de this compound ont été intégrés dans des dispositifs ioniques. Les groupes amino-pendants du PABA deviennent des sites de liaison pour des réactions chimiques sélectives avec les molécules cibles, modifiant les propriétés de transport ionique des nano-canaux à l'état solide .

Safety and Hazards

Orientations Futures

3-Aminobenzylamine has been used in the development of biosensors, such as a highly sensitive dopamine-responsive iontronic device . It has also been used in the fabrication of poly(this compound)/poly(sodium 4-styrenesulfonate) multilayer thin film for use as an electrochemical dopamine biosensor . These applications suggest potential future directions in biosensor development and other areas of analytical chemistry.

Mécanisme D'action

Biochemical Pathways

3-Aminobenzylamine has been used in the fabrication of an electrochemical dopamine biosensor . In this application, the compound interacts with dopamine, a key neurotransmitter, indicating its potential involvement in biochemical pathways related to neurotransmission .

Result of Action

In the context of its use in a dopamine biosensor, the compound likely interacts with dopamine to produce a measurable signal .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal temperature and pressure .

Analyse Biochimique

Biochemical Properties

3-Aminobenzylamine plays a significant role in biochemical reactions, particularly in the synthesis of polymers and as an intermediate in organic synthesis. It interacts with enzymes such as monoamine oxidase, which catalyzes the oxidative deamination of amines. This interaction is crucial for the metabolism of neurotransmitters. Additionally, this compound can form Schiff bases with aldehydes and ketones, which are important in various biochemical processes .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by interacting with receptors and enzymes involved in neurotransmitter metabolism. This compound can modulate gene expression by influencing transcription factors and other regulatory proteins. In cellular metabolism, this compound can alter the levels of key metabolites, impacting energy production and biosynthetic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, this compound can inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and dopamine. This inhibition can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmitter levels and improve cognitive function. At high doses, it can cause toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the catabolism of amines and the synthesis of polymers. It interacts with enzymes such as monoamine oxidase and aldehyde dehydrogenase, which are involved in the breakdown of amines. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound can influence its biological activity and interactions with other cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be localized to specific compartments such as the cytoplasm, mitochondria, or nucleus, depending on the presence of targeting signals or post-translational modifications. This localization can affect its interactions with enzymes and other biomolecules, influencing its overall biological effects .

Propriétés

IUPAC Name |

3-(aminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBWYUOUYNQZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405032 | |

| Record name | 3-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-70-7 | |

| Record name | 3-Aminobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenemethanamine, 3-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

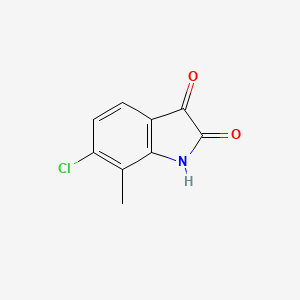

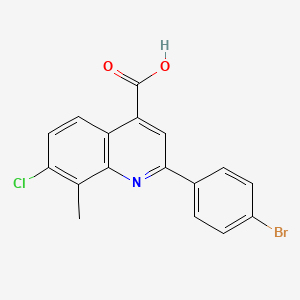

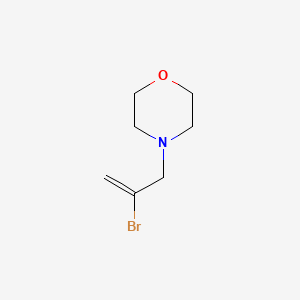

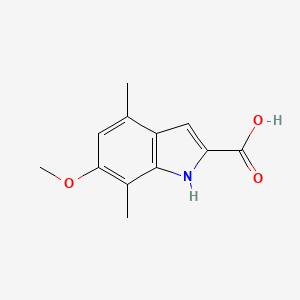

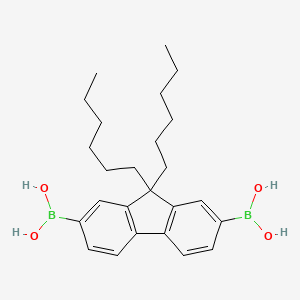

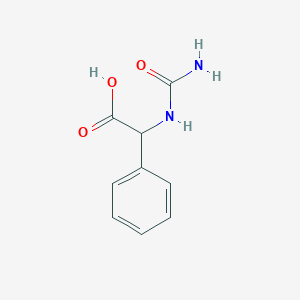

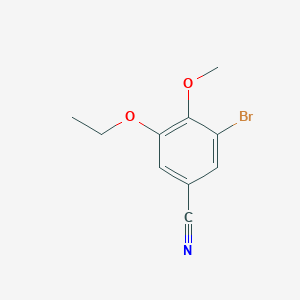

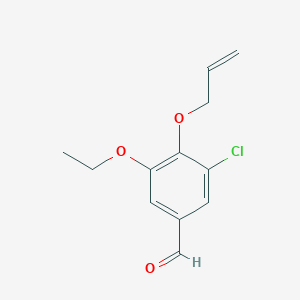

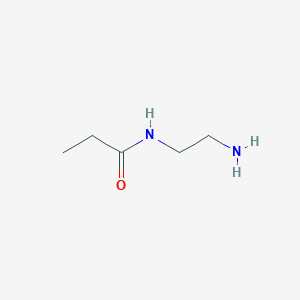

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

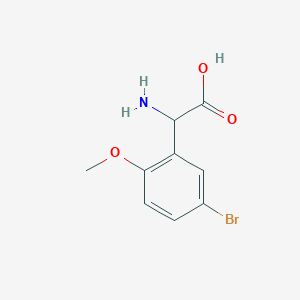

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

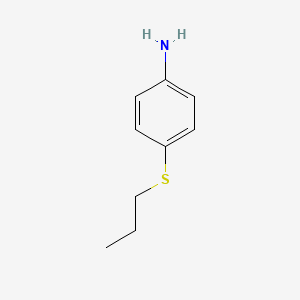

Synthesis routes and methods V

Procedure details

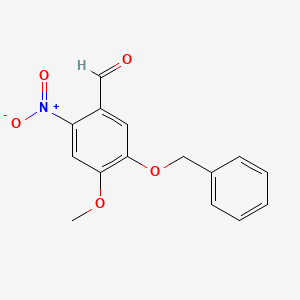

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.